molecular formula C9H11FO B7999573 1-(3-Fluoro-2-methylphenyl)ethanol

1-(3-Fluoro-2-methylphenyl)ethanol

Cat. No.: B7999573
M. Wt: 154.18 g/mol
InChI Key: FMLJKRWSRPTIBR-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methylphenyl)ethanol is an organic compound characterized by a fluorine atom and a methyl group attached to a benzene ring, with an ethyl alcohol functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-methylphenyl)ethanol can be synthesized through several methods, including:

  • Grignard Reaction: Reacting 3-fluoro-2-methylbenzene with ethyl magnesium bromide followed by hydrolysis.

  • Reduction of Ketones: Reducing 3-fluoro-2-methylacetophenone using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these reactions, often involving continuous flow reactors and advanced catalysts to improve yield and reduce by-products.

Chemical Reactions Analysis

1-(3-Fluoro-2-methylphenyl)ethanol undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized to 1-(3-fluoro-2-methylphenyl)ethanal using oxidizing agents like chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can convert it to 1-(3-fluoro-2-methylphenyl)ethane.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride, dichloromethane solvent, room temperature.

  • Reduction: Lithium aluminum hydride, ether solvent, reflux conditions.

  • Substitution: Halogenating agents like bromine, FeBr3 catalyst, room temperature.

Major Products Formed:

  • Oxidation: 1-(3-fluoro-2-methylphenyl)ethanal.

  • Reduction: 1-(3-fluoro-2-methylphenyl)ethane.

  • Substitution: Various halogenated derivatives.

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)ethanol is used in various scientific research fields:

  • Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

1-(3-Fluoro-2-methylphenyl)ethanol is similar to other fluorinated phenyl alcohols, such as 1-(2-fluorophenyl)ethanol and 1-(3-fluorophenyl)ethanol. the presence of the methyl group at the 2-position makes it unique, affecting its reactivity and biological activity. These differences can be exploited in various applications, making it a valuable compound in research and industry.

List of Similar Compounds

  • 1-(2-fluorophenyl)ethanol

  • 1-(3-fluorophenyl)ethanol

  • 1-(4-fluorophenyl)ethanol

  • 1-(2-methylphenyl)ethanol

  • 1-(3-methylphenyl)ethanol

This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for various purposes.

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLJKRWSRPTIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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